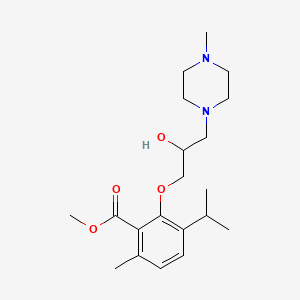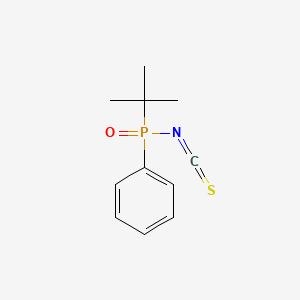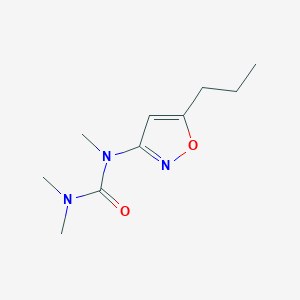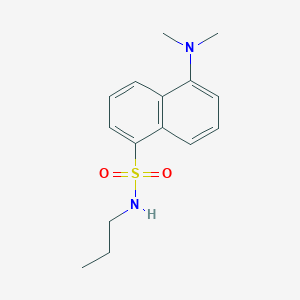
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- is an organic compound that belongs to the class of naphthalenesulfonamides. It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with 5-(dimethylamino)-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalenesulfonamides.
Applications De Recherche Scientifique
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of enzyme activity and protein-ligand interactions.
Medicine: Investigated for its potential as an antitumor agent and as a bio-imaging probe.
Industry: Utilized in the development of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide: A closely related compound with similar structural features and applications.
Dansyl amide: Another naphthalenesulfonamide derivative used as a fluorescent probe.
Naphthalene sulfonic acids: A broader class of compounds with diverse applications in chemistry and industry.
Uniqueness
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring, sulfonamide group, and dimethylamino group makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
54517-97-4 |
|---|---|
Formule moléculaire |
C15H20N2O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
5-(dimethylamino)-N-propylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H20N2O2S/c1-4-11-16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(2)3/h5-10,16H,4,11H2,1-3H3 |
Clé InChI |
PMZWCVVRMFSRJL-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


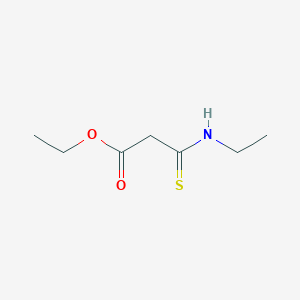
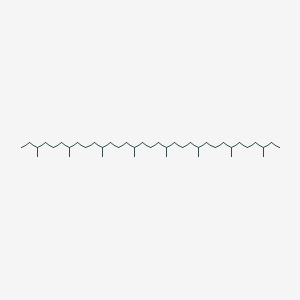

![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
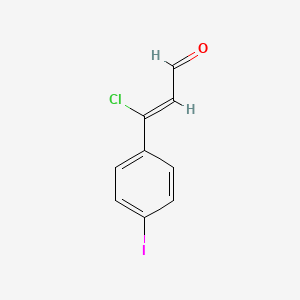
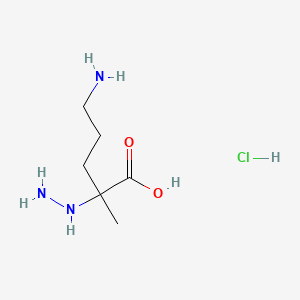
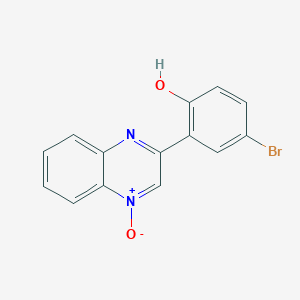
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
